molecular formula C6H8O3S B13828291 3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI)

3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI)

Cat. No.: B13828291
M. Wt: 160.19 g/mol
InChI Key: XEBXUXGLFOOEEJ-UHFFFAOYSA-N
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Description

3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI) is a chemical compound with the molecular formula C6H8O3S. It is known for its unique structure, which includes a thietane ring, a carboxylic acid group, and a methyl ester group.

Preparation Methods

The synthesis of 3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI) typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a thietane derivative with a carboxylic acid derivative in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Thietanecarboxylicacid,3-methyl-2-oxo-,methylester(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell growth and apoptosis .

Properties

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

methyl 3-methyl-2-oxothietane-3-carboxylate

InChI

InChI=1S/C6H8O3S/c1-6(4(7)9-2)3-10-5(6)8/h3H2,1-2H3

InChI Key

XEBXUXGLFOOEEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CSC1=O)C(=O)OC

Origin of Product

United States

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